molecular formula C16H16O2 B1676418 Methoxyphenone CAS No. 41295-28-7

Methoxyphenone

Cat. No.: B1676418
CAS No.: 41295-28-7
M. Wt: 240.3 g/mol
InChI Key: BWPYBAJTDILQPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methoxyphenone, a diphenyl ketone herbicide, primarily targets the biosynthesis of carotenoids . Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms. They play a crucial role in photosynthesis and protect these organisms against the harmful effects of light and oxygen .

Mode of Action

This compound acts by inhibiting the biosynthesis of carotenoids . This inhibition disrupts the normal functioning of photosynthesis, leading to the death of the plant

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carotenoid biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of carotenoids, which are essential for photosynthesis and protection against photooxidative damage . The downstream effects of this inhibition include chlorosis (yellowing of the leaves) and eventually, plant death .

Pharmacokinetics

It is known that the compound’s effectiveness as a herbicide is influenced by its absorption and translocation within the plant . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the induction of chlorosis and the inhibition of growth in plants . This is due to the disruption of carotenoid biosynthesis, which leads to a deficiency of these pigments, impairing photosynthesis and making the plant more susceptible to damage from light and oxygen . Over time, this can lead to the death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s herbicidal action is more effective under strong light conditions . This is because strong light enhances the photodestructive effects on chlorophyll that occur due to the absence of protective carotenoids . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyphenone can be synthesized through the Friedel-Crafts acylation of aromatic hydrocarbons. One common method involves the reaction of m-toluic acid with o-methylanisole in the presence of polyphosphoric acid (PPA) at 80°C for 2 hours. The reaction mixture is then cooled, poured into ice water, and extracted with ethyl acetate. The product is purified by washing with sodium hydroxide and removing the solvent under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methoxyphenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

Methoxyphenone has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: this compound’s herbicidal properties are studied for developing new agrochemicals.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the formulation of herbicides and other agrochemical products.

Comparison with Similar Compounds

Methoxyphenone belongs to the class of diphenyl ketone herbicides. Similar compounds include:

    Benzophenone: Used in organic synthesis and as a photoinitiator.

    Acetophenone: Used as a precursor in the synthesis of pharmaceuticals and fragrances.

    Fluorenone: Used in organic synthesis and as a precursor for dyes.

Uniqueness: this compound’s selective action on the carotenoid synthesis system in specific weeds makes it a highly effective herbicide with minimal impact on crops like rice . This selectivity distinguishes it from other herbicides that may have broader, less selective modes of action.

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYBAJTDILQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194279
Record name 4-Methoxy-3,3'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-28-7
Record name Methoxyphenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3,3'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,3'-dimethylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.256
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FKO9511Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

m-Toluic acid (13.6 g, 0.10 mole) and o-methylanisole (12.2 g, 0.10 mole) are combined in 50 ml of polyphosphoric acid (PPA) and warmed with stirring to 80°C for 2 hours. The cooled reaction mixture is then poured into ice water and extracted into ethyl acetate (200 ml) and washed with 5% sodium hydroxide to give 14.4 g of product (60%), m.p. 62°-4°C, upon removal of the solvent in vacuo.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Methoxyphenone disrupts carotenoid biosynthesis, essential pigments for protecting chlorophyll from photodestruction. [] This leads to chlorophyll degradation and the characteristic chlorosis (yellowing) observed in treated plants. [, ] Specifically, this compound inhibits the accumulation of chlorophyll and carotenoids under strong light conditions. [] While chlorophyll can still accumulate in low light, exposure to strong light leads to its destruction due to the lack of protective carotenoids. [] Structurally, treated plants exhibit disrupted chloroplast structures, further underscoring the impact on photosynthesis. []

A: Research suggests that differential absorption and translocation of this compound play a key role in its selective herbicidal action. [] This is particularly evident when the compound is applied to roots and seeds. [] Essentially, barnyardgrass (susceptible) exhibits higher uptake and translocation of this compound compared to rice (tolerant), leading to the observed selectivity. [] This difference in uptake and translocation contributes significantly to the selective index, a measure of the compound's selectivity towards different plant species. []

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection at 295 nm is a sensitive method for quantifying this compound residues in various crops. [] Prior to analysis, samples undergo extraction with acetone followed by a two-step cleanup procedure using silica gel and a combination of silver nitrate solution and alumina on a Florisil column. [] This method demonstrates good recovery rates (above 88%) and achieves a limit of detection as low as 0.005 ppm in crops like watermelon, tomato, carrot, and rice grains, while achieving 0.03 ppm in rice straw. []

A: Research suggests a correlation between the structure of benzophenone derivatives and their biological activity. [] The chlorosis-inducing and growth-inhibiting activities of 3-methyl-benzophenones, for instance, show a relationship with their hydrophobic constant (π) and Hammett’s σ values. [] This implies that altering the hydrophobicity and electronic properties of these compounds through structural modifications can impact their efficacy. Interestingly, among the tested benzophenone derivatives, this compound displays the highest selectivity for phytotoxic effects against barnyardgrass while sparing rice plants. [] This highlights the potential for tailoring the herbicidal activity and selectivity of benzophenone derivatives through strategic structural modifications.

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